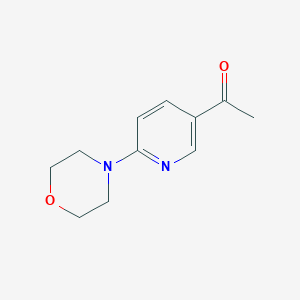

1-(6-吗啉基吡啶-3-基)乙酮

描述

“1-(6-Morpholinopyridin-3-yl)ethanone” is a chemical compound with the molecular formula C11H14N2O2 . Its average mass is 206.241 Da and its mono-isotopic mass is 206.105530 Da .

Synthesis Analysis

While specific synthesis methods for “1-(6-Morpholinopyridin-3-yl)ethanone” were not found, related compounds have been synthesized through various processes . For instance, a process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of Etoricoxib, has been described . Another process involves a five-step method for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulfonyl)phenyl]ethanone .Molecular Structure Analysis

The molecular structure of “1-(6-Morpholinopyridin-3-yl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Morpholinopyridin-3-yl)ethanone” include a molecular weight of 206.2400 g/mol . It is recommended to be stored at ambient temperature .科学研究应用

微波辅助合成和表征

Aljohani 等人(2019 年)的一项研究开发了一种有效的微波辅助合成路线,用于源自 4-羟基苯乙酮的曼尼希碱,展示了合成单取代和双取代衍生物的一种新选择。该方法以其反应时间短和环境友好性为特点。合成的化合物经过彻底表征,包括通过 X 射线晶体学确定分子结构,表明吗啉衍生物中存在强烈的分子内氢键 (Aljohani 等人,2019 年)。

新型嘧啶和噻唑烷酮的抗菌活性

Merugu 等人(2010 年)报道了从 1-(4-吗啉基苯基)乙酮合成新型嘧啶和噻唑烷酮,在微波辐射下,产生了具有良好抗菌活性的化合物。这项研究强调了吗啉衍生物在开发新型抗菌剂中的潜力 (Merugu 等人,2010 年)。

缓蚀研究

Das 等人(2017 年)合成了镉 (II) 席夫碱配合物,包括吗啉衍生物,展示了它们作为低碳钢缓蚀剂的应用。该研究架起了配位化学和材料科学之间的桥梁,特别是在腐蚀工程学中 (Das 等人,2017 年)。

分子对接和抗菌活性

Khumar 等人(2018 年)的一项研究合成了新型吡唑衍生物,起始于含吗啉的查耳酮,展示了对革兰氏阳性菌和革兰氏阴性菌的显着抗菌活性。这些化合物还进行了分子对接研究,提供了对其潜在作用方式的见解 (Khumar 等人,2018 年)。

噻吩衍生物的抗炎活性

Helal 等人(2015 年)报道了从 1-(4-吗啉基苯基)乙酮合成的噻吩衍生物的合成和抗炎活性。这项工作突出了吗啉衍生物在开发抗炎药中的治疗潜力 (Helal 等人,2015 年)。

安全和危害

未来方向

While specific future directions for “1-(6-Morpholinopyridin-3-yl)ethanone” were not found, research into related compounds suggests potential applications in the development of new drugs . For instance, quinolinyl-pyrazoles, which share structural similarities with “1-(6-Morpholinopyridin-3-yl)ethanone”, have been studied for their antimicrobial and antitubercular properties .

作用机制

Target of Action

A structurally similar compound, abt-702, is known to inhibit adenosine kinase (ak), the primary metabolic enzyme for adenosine . Adenosine is an endogenous homeostatic inhibitory neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation .

Mode of Action

Based on the action of the structurally similar compound abt-702, it can be inferred that 1-(6-morpholinopyridin-3-yl)ethanone might interact with its target, potentially ak, to increase extracellular adenosine concentrations at sites of tissue trauma .

Biochemical Pathways

The structurally similar compound abt-702 is known to affect the adenosine pathway by inhibiting ak, thereby increasing extracellular adenosine concentrations .

Pharmacokinetics

The structurally similar compound abt-702 is known to be orally active , suggesting that 1-(6-Morpholinopyridin-3-yl)ethanone might also have good bioavailability.

Result of Action

The structurally similar compound abt-702 is known to reduce cellular excitability at sites of tissue injury and inflammation, suggesting that 1-(6-morpholinopyridin-3-yl)ethanone might have similar effects .

属性

IUPAC Name |

1-(6-morpholin-4-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDRYHNFFIICNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443057 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Morpholino-3-pyridinyl)-1-ethanone | |

CAS RN |

265107-43-5 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)

![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)

![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)